7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is a complex organic compound notable for its potential applications in medicinal chemistry. This compound incorporates a triazolo-pyridine core structure that is further substituted with an oxadiazole ring and an acetic acid moiety. Its molecular formula is and it has been assigned the CAS number 1338661-82-7 .
The compound has garnered interest due to its biological activity, particularly as an inhibitor of specific protein kinases, which are crucial in various cellular processes and disease mechanisms .
This compound falls under the classification of heterocyclic compounds due to the presence of multiple nitrogen-containing rings. It is part of a broader category of triazole derivatives that have been explored for their pharmacological properties. The synthesis and characterization of this compound have been documented in patent literature and scientific databases, indicating its relevance in drug discovery .
The synthesis of 7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid typically involves several key steps:
The reactions typically require controlled conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound .
The molecular structure of 7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid can be represented as follows:
Key structural features include:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems .
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or selectivity against specific targets in drug development .
The mechanism of action for 7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid primarily involves inhibition of specific protein kinases such as p38 mitogen-activated protein kinase. This inhibition disrupts signaling pathways related to inflammation and cell proliferation.
Studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects by modulating cytokine production and reducing cellular stress responses .
Key physical properties include:
Relevant chemical properties encompass:
These properties are crucial for determining suitable formulations for pharmaceutical applications .
Scientific Uses
7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid has potential applications in:
Given its structural complexity and biological activity, this compound represents a promising candidate for further research in medicinal chemistry and pharmacology .
The assembly of the triazolo-oxadiazole core relies on sequential heterocyclization reactions. A convergent strategy dominates the synthesis:
Table 1: Key Cyclocondensation Approaches for the Triazolo-Oxadiazole Core
Precursor | Cyclizing Agent | Conditions | Key Product Fragment | Yield Range |
---|---|---|---|---|
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | Ethyl Bromoacetate | Refluxing Ethanol, 6-8 h | Ethyl [7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetate | 65-78% [1] [5] |
2-Hydrazinyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | Diethyl Acetylenedicarboxylate | Refluxing Dioxane, 4 h | Diethyl [7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]succinate | 72% [9] |
4-Amino-3-mercapto-1,2,4-triazole | α-Bromoacetyl derivatives | Acid Catalysis / Reflux | Varied 6-substituted triazolothiadiazines (Analogous Strategies) | 70-92% [3] |
Achieving the desired substitution pattern at the triazolopyridine C3 position is critical for accessing the target acetic acid derivative. Key strategies demonstrate high regiocontrol:
Table 2: Regioselectivity in Triazolopyridine Core Functionalization
2-Hydrazinylpyridine Substituent | Electrophile | Reaction Type | Major Regioisomer (Position) | Driving Force |
---|---|---|---|---|
Unsubstituted (Oxadiazole at C7) | Ethyl Bromoacetate | Cyclization/Alkylation | [7-Oxadiazole]-3-acetate (C3) | Intramolecular N-N bond formation |
5-Nitro | Chloroethynylphosphonate | 5-exo-dig Cyclization | [5-Nitro]-3-phosphonomethyl (C3) | Electrophile attack on terminal N |
3-Nitro | Chloroethynylphosphonate | Dimroth Rearrangement | [3-Nitro]-2-phosphonomethyl (C2)* | Acid-catalyzed ring rearrangement |
6-Bromo | Phenacyl Bromide | Cyclocondensation | [6-Bromo]-6-phenyl (C6)** | Bielectrophile cyclization |
(Illustrates potential for C2 vs C3 functionalization under specific conditions) [6]*(Highlights functionalization at positions other than C3 using different strategies) [3]*
Optimization of reaction efficiency for key steps employs advanced techniques:
Table 3: Optimization via Microwave and Catalytic Methods
Method | Reaction Step | Conditions | Advantages | Yield Improvement/Time Reduction |
---|---|---|---|---|
Microwave Irradiation | Triazole Ring Closure (e.g., with coumarins) | DMF, I₂, MW, 100-120 °C, 5-15 min | Dramatically reduced time, higher purity, less decomposition | 78-92% vs 60-75% (Conv. 2-4 h) [3] |
Heteropolyacid (HPA) Catalysis | Cyclocondensation (Triazole-Thiadiazine formation) | AcOH, HPA (5 mol%), Reflux, 1-3 h | High yields, recyclable catalyst, milder vs strong acids | 85-95% [3] |
HATU-Mediated Amidation | Post-Synthetic Acetamide Coupling | DCM/ DMF, RT, 0.5-2 h | High coupling efficiency, low racemization | 82% (vs 78% for EDC/HOBt) [1] |
Integration of the acetic acid moiety typically occurs via two primary pathways:
Table 4: Post-Synthetic Modifications of the Acetic Acid Moiety
Starting Material | Reagent/Conditions | Product | Application/Purpose |
---|---|---|---|
Ethyl [7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetate | 1M NaOH, THF/H₂O, RT, 2h | [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid | Final Target Compound [2] [5] |
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid | HATU, DIPEA, 1H-Pyrazole-1-acetic acid, DMF, RT | N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide (CAS 2034447-33-9) [5] | Bioactive Amide (Kinase inhibition probe) |
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid | EDC/HOBt, DIPEA, 4-Methylaniline, DCM | 2-[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(4-methylphenyl)acetamide (ChemDiv CD-P713-0004) [7] | Bioactive Amide (Anticancer screening) |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: